An In-depth Technical Guide to 4-Chloro-2-methyloxazolo[5,4-c]pyridine
An In-depth Technical Guide to 4-Chloro-2-methyloxazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methyloxazolo[5,4-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its core structure, the oxazolo[5,4-c]pyridine ring system, is a key pharmacophore in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on experimental data and methodologies.
Core Chemical Properties
4-Chloro-2-methyloxazolo[5,4-c]pyridine is a white solid with a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol .[1][2] While detailed experimental data on its physical properties such as melting and boiling points are not extensively reported in publicly available literature, its basic chemical identifiers and characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-Chloro-2-methyloxazolo[5,4-c]pyridine | [2] |
| CAS Number | 1354831-15-4 | [2] |
| Molecular Formula | C₇H₅ClN₂O | [2] |
| Molecular Weight | 168.58 g/mol | [1][2] |
| Physical Form | White Solid | [1] |
| Purity | ≥95% | [1] |
Synthesis and Experimental Protocols
A general approach for the synthesis of related isoxazolo[4,5-b]pyridines starts from commercially available 2-chloro-3-nitropyridines.[3] This suggests that a potential starting material for the synthesis of the target compound could be a derivative of 3-amino-4-hydroxypyridine.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway for 4-Chloro-2-methyloxazolo[5,4-c]pyridine.
Detailed Experimental Protocol (Hypothetical):
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Step 1: Acetylation of 3-Amino-4-hydroxypyridine. To a solution of 3-amino-4-hydroxypyridine in a suitable solvent (e.g., acetic acid), an acetylating agent such as acetic anhydride would be added. The reaction mixture would be heated to facilitate the formation of N-(4-hydroxypyridin-3-yl)acetamide.
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Step 2: Cyclization and Chlorination. The intermediate from Step 1 would then be treated with a dehydrating and chlorinating agent. A common reagent for such transformations is phosphorus oxychloride (POCl₃). This step would induce cyclization to form the oxazole ring and simultaneously chlorinate the 4-position of the pyridine ring to yield the final product, 4-Chloro-2-methyloxazolo[5,4-c]pyridine.
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Purification: The crude product would likely be purified using standard techniques such as column chromatography on silica gel.
Note: This is a hypothetical protocol based on known chemical transformations for similar heterocyclic systems. Experimental conditions would require optimization.
Spectral Data and Characterization
Although specific spectral data with detailed peak assignments for 4-Chloro-2-methyloxazolo[5,4-c]pyridine are not published, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[4] Based on the structure, the expected spectral characteristics can be predicted.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro group and the fused oxazole ring.
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum would display distinct signals for the seven carbon atoms in the molecule. The carbons in the pyridine and oxazole rings will appear in the aromatic region, with the carbon attached to the chlorine atom and the carbons of the oxazole ring showing characteristic shifts.
Expected IR Spectral Data:
The IR spectrum would likely exhibit characteristic absorption bands for C-Cl stretching, C=N stretching within the heterocyclic rings, and C-H stretching of the methyl and aromatic protons.
Expected Mass Spectrometry Data:
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.58 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the chloro group, the methyl group, or cleavage of the oxazole ring.
Reactivity and Potential Applications
The chemical reactivity of 4-Chloro-2-methyloxazolo[5,4-c]pyridine is expected to be dictated by the presence of the chloro substituent on the electron-deficient pyridine ring. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SₙAr) reactions.[5][6] This makes it a valuable intermediate for the synthesis of a variety of derivatives where the chloro group is displaced by other functional groups.
Nucleophilic Aromatic Substitution Workflow:
Caption: General scheme for nucleophilic substitution reactions.
The oxazolo[5,4-d]pyrimidine scaffold, structurally similar to the core of the target molecule, has been extensively studied for its potential as a versatile scaffold in the design of bioactive ligands against various enzymes and receptors.[1] Derivatives of oxazolo[5,4-d]pyrimidines have demonstrated a range of biological activities, including anticancer and antiviral properties.[2] This suggests that 4-Chloro-2-methyloxazolo[5,4-c]pyridine and its derivatives could be valuable candidates for screening in drug discovery programs, particularly in oncology and virology.
Signaling Pathways and Biological Activity
While no specific biological activity or involvement in signaling pathways has been reported for 4-Chloro-2-methyloxazolo[5,4-c]pyridine itself, the broader class of oxazolopyrimidines has been shown to interact with various biological targets. For instance, certain oxazolo[5,4-d]pyrimidine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.[2]
Potential Biological Target Interaction:
Caption: Potential mechanism of action for oxazolo[5,4-c]pyridine derivatives.
Given the structural similarities, it is plausible that 4-Chloro-2-methyloxazolo[5,4-c]pyridine could serve as a scaffold for the development of inhibitors of various kinases or other enzymes involved in disease pathways. Further biological evaluation is necessary to determine its specific activities.
Conclusion
4-Chloro-2-methyloxazolo[5,4-c]pyridine is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. Its activated chloro group allows for facile derivatization, enabling the exploration of a wide chemical space for drug discovery. While detailed experimental data for this specific molecule are currently limited in the public domain, the known biological activities of related oxazolopyrimidine structures highlight the potential of this scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of 4-Chloro-2-methyloxazolo[5,4-c]pyridine and its derivatives is warranted.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-chloro-2-methyl-[1,3]oxazolo[5,4-c]pyridine | 1354831-15-4 | Buy Now [molport.com]
- 3. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1354831-15-4|4-Chloro-2-methyloxazolo[5,4-c]pyridine|BLD Pharm [bldpharm.com]
- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
